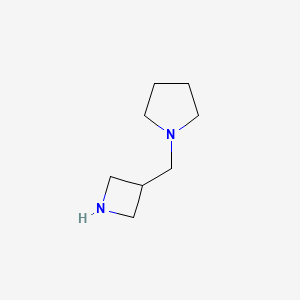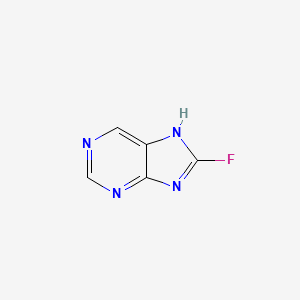
8-fluoro-1H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-1H-purine is a fluorinated derivative of purine, a heterocyclic aromatic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-1H-purine typically involves the fluorination of purine derivatives. One common method is the metalation-fluorination approach, where a purine derivative undergoes metalation followed by fluorination. For example, 3’,5’-bis-O-(tert-butyldimethylsilyl)-2’-deoxyadenosine can be fluorinated to produce 8-fluoro-3’,5’-bis-O-(tert-butyldimethylsilyl)-2’-deoxyadenosine .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using fluorinating agents such as diethylaminosulfur trifluoride or xenon difluoride. The reaction conditions are optimized to achieve high yields and purity, often involving the protection of reactive groups and subsequent deprotection steps .
Análisis De Reacciones Químicas
Types of Reactions: 8-Fluoro-1H-purine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize this compound derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted purine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced purine compounds .
Aplicaciones Científicas De Investigación
8-Fluoro-1H-purine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex fluorinated purine derivatives.
Biology: Fluorinated purines are used as probes in biochemical studies to investigate enzyme mechanisms and nucleic acid interactions.
Medicine: this compound derivatives have shown potential as antiviral and anticancer agents due to their ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism of action of 8-fluoro-1H-purine involves its interaction with various molecular targets, including enzymes and nucleic acids. The fluorine atom can enhance the binding affinity and specificity of the compound to its targets, leading to altered biological activity. For example, fluorinated purines can inhibit enzymes involved in DNA synthesis, thereby exerting cytotoxic effects on rapidly dividing cells .
Comparación Con Compuestos Similares
- 2-Fluoropurine
- 6-Fluoropurine
- 2,6-Difluoropurine
Comparison: 8-Fluoro-1H-purine is unique due to the specific position of the fluorine atom, which can result in distinct physicochemical and biological properties compared to other fluorinated purines. For instance, 6-fluoropurine has been shown to have different metabolic stability and enzyme inhibition profiles compared to this compound .
Propiedades
Número CAS |
20190-19-6 |
|---|---|
Fórmula molecular |
C5H3FN4 |
Peso molecular |
138.10 g/mol |
Nombre IUPAC |
8-fluoro-7H-purine |
InChI |
InChI=1S/C5H3FN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10) |
Clave InChI |
ITALHFQKCWGZQH-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC=N1)N=C(N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


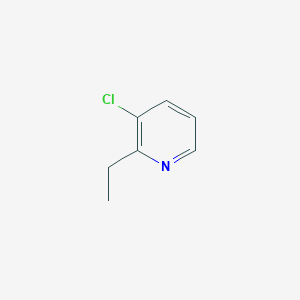
![Imidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B15072596.png)
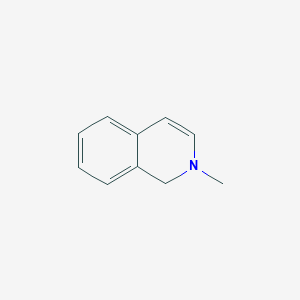
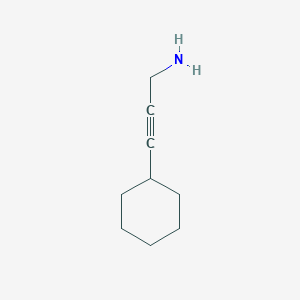

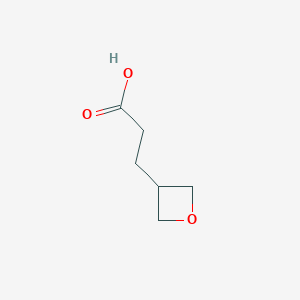

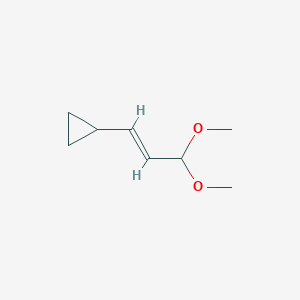
![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15072635.png)
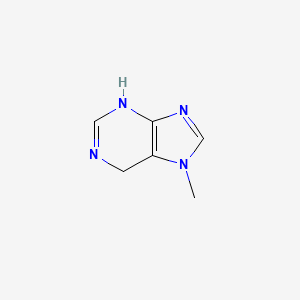
![5-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B15072643.png)
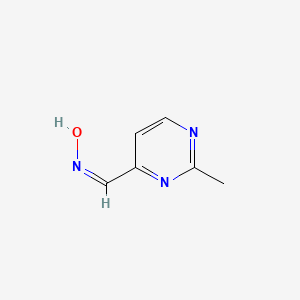
![2-Amino-3,6,7,7a-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B15072657.png)
